molecular formula C20H25FN2O2 B5710110 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5710110
M. Wt: 344.4 g/mol
InChI Key: MISXCTCHPGGEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of solid-phase synthesis and photocatalytic methods has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both ethoxy and methoxy groups, along with the fluorophenyl moiety, contributes to its unique binding affinity and activity profile.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-3-25-20-14-16(8-9-19(20)24-2)15-22-10-12-23(13-11-22)18-7-5-4-6-17(18)21/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXCTCHPGGEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.